2-Chloro-4-(chloromethyl)pyridine hydrochloride 2-Chloro-4-(chloromethyl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 117934-37-9
VCID: VC20820783
InChI: InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
SMILES: C1=CN=C(C=C1CCl)Cl.Cl
Molecular Formula: C6H6Cl3N
Molecular Weight: 198.5 g/mol

2-Chloro-4-(chloromethyl)pyridine hydrochloride

CAS No.: 117934-37-9

Cat. No.: VC20820783

Molecular Formula: C6H6Cl3N

Molecular Weight: 198.5 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(chloromethyl)pyridine hydrochloride - 117934-37-9

Specification

CAS No. 117934-37-9
Molecular Formula C6H6Cl3N
Molecular Weight 198.5 g/mol
IUPAC Name 2-chloro-4-(chloromethyl)pyridine;hydrochloride
Standard InChI InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Standard InChI Key MHEIXSFAQSEARV-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1CCl)Cl.Cl
Canonical SMILES C1=CN=C(C=C1CCl)Cl.Cl

Introduction

Physical and Chemical Properties

Structure and Identification

2-Chloro-4-(chloromethyl)pyridine hydrochloride features a pyridine ring with halogen substituents that significantly influence its chemical behavior. The compound's structural parameters and identifiers are presented in Table 1.

ParameterValue
IUPAC Name2-chloro-4-(chloromethyl)pyridine;hydrochloride
CAS Number117934-37-9
Molecular FormulaC6H6Cl3N
Molecular Weight198.5 g/mol
InChIInChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
InChI KeyMHEIXSFAQSEARV-UHFFFAOYSA-N
Canonical SMILESC1=CN=C(C=C1CCl)Cl.Cl

Table 1: Structural identification parameters for 2-Chloro-4-(chloromethyl)pyridine hydrochloride.

The compound's structure comprises a pyridine ring with electron-withdrawing halogen substituents that create an electron-deficient aromatic system. The chloromethyl group at the 4-position provides a reactive site for nucleophilic substitution, while the 2-chloro substituent influences the electronic distribution within the pyridine ring.

Physical Properties

The physical properties of 2-Chloro-4-(chloromethyl)pyridine hydrochloride significantly impact its handling, storage, and application in synthesis. The compound exhibits moderate solubility in water (approximately 0.356 mg/ml) and greater solubility in various organic solvents. As a hydrochloride salt, it typically presents as a crystalline solid with greater stability compared to its free base form.

Chemical Reactivity

The reactivity of 2-Chloro-4-(chloromethyl)pyridine hydrochloride stems primarily from its two electrophilic centers. The compound participates in various transformations:

  • Nucleophilic substitution at the chloromethyl group allows for attachment of diverse functionalities

  • Metal-catalyzed coupling reactions (e.g., Suzuki coupling) enable carbon-carbon bond formation

  • The 2-chloro position can undergo nucleophilic aromatic substitution under appropriate conditions

These reactive pathways make the compound particularly valuable in the construction of complex heterocyclic structures often found in pharmaceuticals and agrochemicals.

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride typically involves chlorination of appropriately substituted pyridine derivatives. A common synthetic route involves the chlorination of 2-methylpyridine (or related compounds), followed by conversion to the hydrochloride salt.

The general procedure involves:

  • Mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate

  • Heating the mixture to 58-60°C

  • Introducing chlorine gas under light irradiation

  • Maintaining reaction temperature at 60-65°C

  • Monitoring reaction progress using gas chromatography

  • Isolating the product through distillation

  • Converting to the hydrochloride salt using hydrochloric acid

Applications

Pharmaceutical Intermediates

2-Chloro-4-(chloromethyl)pyridine hydrochloride serves as a versatile intermediate in pharmaceutical synthesis, contributing to the development of:

  • Antihistamines for allergy treatments

  • Anti-inflammatory agents, particularly those targeting cyclooxygenase enzymes

  • Novel drug candidates with diverse pharmacological properties

Table 2 presents examples of research applications in pharmaceutical development.

ApplicationCompound TypeBiological TargetObserved Activity
Antihistamine DevelopmentDerivative AHistamine ReceptorsIC50 = 25 μM
Antihistamine DevelopmentDerivative BHistamine ReceptorsIC50 = 30 μM
Anti-inflammatory ResearchDerivative XCOX-1IC50 = 19.45 ± 0.07 μM
Anti-inflammatory ResearchDerivative XCOX-2IC50 = 31.4 ± 0.12 μM
Anti-inflammatory ResearchDerivative YCOX-1IC50 = 26.04 ± 0.36 μM
Anti-inflammatory ResearchDerivative YCOX-2IC50 = 23.8 ± 0.20 μM

Table 2: Applications of 2-Chloro-4-(chloromethyl)pyridine hydrochloride derivatives in pharmaceutical research.

Agrochemical Applications

The compound also finds applications in agrochemical development, particularly in the synthesis of crop protection agents. Its reactive functional groups allow for the incorporation of the pyridine scaffold into molecules with pesticidal, fungicidal, or herbicidal properties.

Research Applications

In chemical research, 2-Chloro-4-(chloromethyl)pyridine hydrochloride serves as a model substrate for studying:

  • Nucleophilic substitution mechanisms

  • Metal-catalyzed coupling reactions

  • Structure-activity relationships in heterocyclic chemistry

  • Synthetic methodologies for complex molecule assembly

Biological Activity

Antimicrobial Properties

Research indicates that 2-Chloro-4-(chloromethyl)pyridine hydrochloride and its derivatives exhibit antimicrobial activity against various bacterial and fungal strains. The compound's electrophilic nature enables it to interact with biological molecules, potentially disrupting essential microbial processes.

Comparison with Similar Compounds

Understanding the relative properties of 2-Chloro-4-(chloromethyl)pyridine hydrochloride in comparison to related compounds provides valuable context for its applications. Table 3 presents a comparative analysis with structurally related pyridine derivatives.

CompoundSubstitution PatternRelative ReactivityKey Applications
2-Chloro-4-(chloromethyl)pyridine HCl2-Cl, 4-CH2ClHigh dual reactivityPharmaceutical and agrochemical intermediates
2-(Chloromethyl)pyridine HCl2-CH2ClLower, single reactive siteSimpler chemical transformations
4-(Chloromethyl)pyridine HCl4-CH2ClModerate, less stable in acidSpecialized synthetic applications
2-Chloro-4-methoxypyridine2-Cl, 4-OCH3Lower electrophilicityExtended stability in aqueous media

Table 3: Comparative analysis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride and related compounds.

The dual substitution pattern of 2-Chloro-4-(chloromethyl)pyridine hydrochloride provides unique reactivity advantages:

  • Enhanced electrophilicity due to the presence of two electron-withdrawing chlorine substituents

  • Regioselective reactivity allowing for sequential transformations

  • Greater stability as a hydrochloride salt compared to some related free base compounds

These properties explain why this compound is particularly valued in the synthesis of complex molecules requiring precise control over reaction selectivity.

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